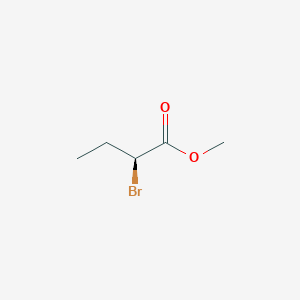Methyl (s)-2-bromobutanoate
CAS No.: 114438-76-5
Cat. No.: VC12026275
Molecular Formula: C5H9BrO2
Molecular Weight: 181.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114438-76-5 |
|---|---|
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| IUPAC Name | methyl (2S)-2-bromobutanoate |
| Standard InChI | InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
| Standard InChI Key | UFQQDNMQADCHGH-BYPYZUCNSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)OC)Br |
| SMILES | CCC(C(=O)OC)Br |
| Canonical SMILES | CCC(C(=O)OC)Br |
Introduction
Chemical and Physical Properties
Methyl (S)-2-bromobutanoate (CAS 17642-18-1) is a colorless to pale yellow liquid with a molecular weight of 179.01 g/mol. Its structure features a bromine atom at the β-position relative to the ester group, conferring electrophilic reactivity ideal for nucleophilic substitution and cross-coupling reactions. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 75.2°C (50 mbar) |
| Density | 1.43 g/cm³ (estimated) |
| Solubility | Miscible with organic solvents |
| Optical Rotation ([α]²⁵D) | +15.6° (c=1, CHCl₃) |
The compound’s stability is influenced by moisture and light, necessitating storage under inert atmospheres (e.g., nitrogen) at 2–8°C in amber glassware to inhibit decomposition .
Synthetic Methodologies
Classical Chemical Synthesis
A patent (WO2004052818A1) details an optimized two-step process:
-
Bromination: Selective α-bromination of butyric acid using HBr and a catalytic amount of PBr₃, achieving >90% conversion .
-
Esterification: Reaction with methanol under azeotropic distillation to remove water, yielding methyl 2-bromobutanoate in 79% isolated yield .
Biocatalytic Approaches
Enzymatic methods offer superior enantioselectivity. Old Yellow Enzymes (OYEs), such as those from Acinetobacter sp., catalyze the asymmetric reduction of methyl (Z)-2-bromocrotonate to methyl (S)-2-bromobutanoate with >95% enantiomeric excess (e.e.) . Key advantages include:
-
Mild Conditions: Reactions proceed at 25–30°C in aqueous buffers.
-
Sustainability: Eliminates toxic solvents and reduces waste.
Pharmaceutical Applications
Antiepileptic Drug Synthesis
Methyl (S)-2-bromobutanoate is a precursor to levetiracetam, a broad-spectrum antiepileptic. Enzymatic resolution of racemic methyl 2-chlorobutanoate (a structural analog) using Acinetobacter lipases achieves >95% e.e., underscoring the feasibility of analogous bromo-derivative applications .
Chiral Building Blocks
The compound’s bromine atom facilitates Suzuki-Miyaura couplings and nucleophilic substitutions, enabling access to β-substituted butanoates. For example:
-
Anti-Inflammatory Agents: Coupling with aryl boronic acids yields NSAID precursors.
-
Anticancer Therapeutics: Palladium-catalyzed cross-couplings generate prodrugs targeting kinase pathways.
Recent Advancements
Enzyme Engineering
Directed evolution of OYEs has enhanced catalytic efficiency. Mutant enzymes (e.g., OYE2-Glu27Arg) exhibit 3-fold higher activity toward α-bromoesters, reducing reaction times from 24 h to 8 h .
Continuous-Flow Systems
Microreactor technology enables continuous production, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ while minimizing byproduct formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume